molecular formula C20H15N3O2 B224167 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Numéro de catalogue B224167
Poids moléculaire: 329.4 g/mol
Clé InChI: TUBHCNSAYAQXGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been shown to selectively inhibit the activity of EGFR, and has potential as a therapeutic agent for the treatment of cancer.

Mécanisme D'action

4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide exerts its anti-cancer activity by selectively inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF), leading to downstream signaling pathways that promote cell growth, differentiation, and survival. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This results in inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide also downregulates the expression of other signaling proteins that are involved in cancer cell growth and survival, such as Akt and ERK. 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide as a research tool is its specificity for EGFR. This allows for the selective inhibition of EGFR activity without affecting other signaling pathways, which can be useful for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide is its low solubility, which can make it difficult to use in certain experimental settings. In addition, 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has not been extensively studied in non-cancer cells, so its effects on normal cell function are not well understood.

Orientations Futures

There are several future directions for research on 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. Another area of research is the investigation of the potential of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the development of new drug delivery systems for 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide may improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in cancer and non-cancer cells.

Méthodes De Synthèse

The synthesis of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide was first reported by Boehringer Ingelheim Pharmaceuticals, Inc. in 1997. The synthesis involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-aminobenzoyl chloride in the presence of a base, followed by purification using column chromatography. The yield of the synthesis is reported to be around 30%.

Applications De Recherche Scientifique

4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by blocking the activity of EGFR. In vivo studies have also demonstrated the anti-tumor activity of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide in animal models of cancer.

Propriétés

Nom du produit

4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

Formule moléculaire

C20H15N3O2

Poids moléculaire

329.4 g/mol

Nom IUPAC

4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N3O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,21H2,(H,22,24)

Clé InChI

TUBHCNSAYAQXGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N

SMILES canonique

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.